2,5-Dichloro-4-nitropyridine

Description

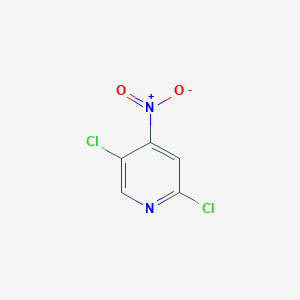

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSUHXJSAHBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400701-63-4 | |

| Record name | 2,5-dichloro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dichloro 4 Nitropyridine and Analogues

Direct Synthesis Routes for Dichloro-Nitropyridines

Direct methods for synthesizing dichloro-nitropyridines, including the target compound 2,5-dichloro-4-nitropyridine, primarily involve the introduction of a nitro group onto a dichlorinated pyridine (B92270) ring or the halogenation of a nitrated pyridine precursor.

Regioselective Nitration of Dichloropyridine Precursors

The synthesis of this compound can be achieved through the direct nitration of 2,5-dichloropyridine (B42133). This electrophilic substitution reaction requires carefully controlled conditions to ensure the selective addition of the nitro group (-NO₂) to the C-4 position of the pyridine ring. The electron-withdrawing effects of the two chlorine atoms deactivate the pyridine ring, making nitration challenging and necessitating the use of strong nitrating agents.

A common method involves reacting 2,5-dichloropyridine with a nitrating mixture, typically composed of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The temperature of the reaction must be carefully managed to achieve the desired regioselectivity and prevent the formation of unwanted byproducts.

| Precursor | Reagents | Conditions | Product | Key Findings |

| 2,5-Dichloropyridine | Fuming HNO₃, H₂SO₄ | Controlled temperature | This compound | Strong acid catalysis is essential for the generation of the nitronium ion and to overcome the deactivation of the ring by the chloro substituents. |

Studies on the nitration of various aromatic compounds have highlighted different methodologies to control regioselectivity. rsc.orgnih.govnih.gov While classical methods often employ harsh acidic conditions, research into milder alternatives is ongoing.

Halogenation Strategies for Hydroxynitropyridine Intermediates

An alternative pathway to dichlorinated nitropyridines involves the halogenation of a hydroxynitropyridine intermediate. This strategy is particularly useful when direct nitration of the corresponding dichloropyridine is inefficient or yields undesirable isomers. The synthesis of the related compound, 2-chloro-5-nitropyridine (B43025), provides a relevant example of this approach. The process begins with 2-aminopyridine, which is first nitrated to 2-amino-5-nitropyridine. This intermediate then undergoes hydrolysis under acidic conditions to yield 2-hydroxy-5-nitropyridine. The crucial step is the subsequent chlorination of the hydroxyl group. dissertationtopic.net

Reagents such as phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) are effective for this transformation, replacing the hydroxyl group with a chlorine atom to yield the final product. dissertationtopic.net This method demonstrates the conversion of a hydroxyl group to a chloro group on a nitrated pyridine ring.

| Intermediate | Reagents | Product | Yield (Overall) | Reference |

| 2-Hydroxy-5-nitropyridine | PCl₅ / POCl₃ | 2-Chloro-5-nitropyridine | 41.1% (from 2-aminopyridine) | dissertationtopic.net |

Synthesis Utilizing Pyridine N-Oxide Intermediates

The use of pyridine N-oxide intermediates offers a powerful and versatile strategy for the synthesis of substituted pyridines, including this compound. The N-oxide group alters the electronic properties of the pyridine ring, facilitating certain substitution patterns and allowing for subsequent deoxygenation to yield the target pyridine.

Nitration of Dichloropyridine N-Oxides to Form this compound 1-Oxide

The synthesis of this compound 1-oxide is a key step in this pathway. This can be achieved by the nitration of 2,5-dichloropyridine 1-oxide. The N-oxide group activates the C-4 position towards electrophilic attack, making nitration at this position more facile compared to the non-oxidized pyridine. The reaction is typically carried out using strong nitrating agents under controlled temperature conditions (e.g., 0–5°C) to prevent over-nitration.

An alternative route involves the initial nitration of 2-chloropyridine, followed by N-oxidation, and then further nitration to yield 2-chloro-4-nitropyridine-N-oxide. dissertationtopic.net The development of pyridine N-oxide chemistry dates back to Meisenheimer in 1926 and has since become a cornerstone of heterocyclic synthesis.

| Starting Material | Reagents | Intermediate | Key Features |

| 2,5-Dichloropyridine 1-Oxide | Strong nitrating agents (e.g., fuming HNO₃/H₂SO₄) | This compound 1-Oxide | The N-oxide group directs nitration to the C-4 position. |

| 2-Chloropyridine | 1. N-Oxidation 2. Nitration | 2-Chloro-4-nitropyridine-N-oxide | Stepwise functionalization allows for controlled synthesis. dissertationtopic.net |

Deoxygenation Procedures for N-Oxide Derivatives

Once the desired nitrated N-oxide has been synthesized, the final step is the removal of the N-oxide oxygen atom. A variety of deoxygenation methods have been developed, offering different levels of chemoselectivity and milder reaction conditions compared to classical reduction techniques.

Palladium-Catalyzed Deoxygenation: A notable method involves the palladium-catalyzed transfer oxidation of trialkylamines. For instance, using a catalyst system of palladium(II) acetate (B1210297) ([Pd(OAc)₂]) with a ferrocene-based diphosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), pyridine N-oxides can be efficiently deoxygenated. Triethylamine acts as both a base and the oxygen acceptor. This method is compatible with sensitive functional groups, including nitro groups and halogens. organic-chemistry.org

Photocatalytic Deoxygenation: Innovative approaches utilizing photocatalysis have emerged. Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to be effective photocatalysts for the deoxygenation of pyridine N-oxides under ambient conditions. nih.govrsc.org This method represents a move towards more sustainable chemical transformations. nih.gov

Other Reagents: Other established methods for deoxygenating N-heteroaromatic N-oxides include the use of indium with pivaloyl chloride or environmentally friendly Lewis acids like zinc triflate (Zn(OTf)₂) and copper(II) triflate (Cu(OTf)₂). organic-chemistry.org

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

| Palladium-Catalyzed | [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140–160 °C (Microwave or Conventional) | Chemoselective, tolerates nitro and halogen groups. | organic-chemistry.org |

| Photocatalytic | [Re(4,4′-tBu-bpy)(CO)₃Cl], DIPEA | CD₃CN, 20 °C, Irradiation | Mild, ambient conditions. | nih.gov |

| Indium-Mediated | Indium, Pivaloyl chloride | Room temperature | High yields. | organic-chemistry.org |

| Lewis Acid-Mediated | Zn(OTf)₂ or Cu(OTf)₂ | Mild conditions | Environmentally friendly Lewis acids. | organic-chemistry.org |

Innovative Synthetic Approaches for Halogenated Nitropyridines

Research continues to push the boundaries of synthetic chemistry, seeking more efficient, selective, and sustainable methods for preparing complex molecules like this compound.

Furthermore, visible light-mediated metallaphotoredox catalysis offers a highly chemoselective and rapid method for the deoxygenation of N-heterocyclic N-oxides. Using Hantzsch esters as stoichiometric reductants and a small amount of catalyst, the reaction proceeds at room temperature and tolerates a wide array of functional groups, including nitro groups and halogens. organic-chemistry.org These cutting-edge methods highlight the ongoing evolution of synthetic strategies toward greater efficiency and selectivity in the production of halogenated nitropyridines.

Continuous Flow Synthesis Techniques for Scale-Up and Selectivity

Continuous flow chemistry has emerged as a superior alternative to traditional batch methods for the synthesis of nitropyridine compounds, offering significant improvements in safety, efficiency, and scalability. This technology utilizes microreactors or tube coils where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. ncl.res.in

A key application of this methodology is in nitration reactions, which are often highly exothermic and can pose significant safety risks due to the formation of thermally unstable intermediates. The synthesis of 4-nitropyridine (B72724), an analogue of the target compound, demonstrates the power of this approach. In a two-step continuous flow process, pyridine N-oxide is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide. researchgate.net This intermediate is then deoxygenated with a reagent like phosphorus trichloride (B1173362) (PCl₃) to yield the final product. researchgate.net The use of a continuous flow system minimizes the accumulation of the potentially explosive nitration product, thereby enabling safe scale-up. researchgate.net

By employing techniques like continuous liquid-liquid extraction between process steps, impurities can be efficiently removed, leading to high-purity products. researchgate.net This integrated approach has been shown to achieve a throughput of 0.716 kg per day of 4-nitropyridine with an 83% yield, highlighting its industrial viability. researchgate.net The precise control afforded by flow reactors also enhances selectivity, minimizing the formation of by-products such as 2-nitropyridine. ncl.res.inresearchgate.net These principles are directly applicable to the industrial production of this compound, where nitrating 2,5-dichloropyridine can be performed with greater safety and control.

Table 1: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Batch Processing | Continuous Flow Synthesis |

| Safety | Higher risk due to accumulation of energetic intermediates. | Minimized risk due to small reaction volumes at any given time. researchgate.net |

| Heat Transfer | Limited surface-area-to-volume ratio, risk of thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio. ncl.res.in |

| Scalability | Scaling up can be complex and dangerous. | Easily scalable by extending operation time or using larger reactors. nih.gov |

| Selectivity | Lower selectivity, potential for more by-products. | High selectivity due to precise control of parameters. ncl.res.inresearchgate.net |

| Yield | Often lower due to side reactions and handling losses. | Generally higher yields and purity. researchgate.netnih.gov |

One-Pot Cyclization and Chlorination Methods

One-pot synthesis represents a highly efficient strategy that combines multiple reaction steps into a single sequence without isolating intermediates, saving time, solvents, and resources. For the synthesis of dichlorinated nitro-heterocycles, this can involve the formation of the core ring system (cyclization) followed by chlorination.

While a direct one-pot cyclization-chlorination for this compound is not prominently documented, analogous syntheses for related pyrimidine (B1678525) compounds provide a blueprint for such a process. For example, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and proceeds through four steps: nitration, cyclization, methylation, and chlorination. google.com The key steps involve the cyclization of a nitrated precursor with thiourea (B124793) to form a pyrimidine ring, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline. google.com

Adapting this logic, a hypothetical one-pot approach for a pyridine analogue could involve:

Cyclization: Condensation of a suitable dicarbonyl compound or its equivalent with an ammonia (B1221849) source and a nitromethane (B149229) derivative to form a dihydroxynitropyridine ring.

Chlorination: Direct conversion of the hydroxyl groups to chlorine atoms using a strong chlorinating agent. The chlorination of hydroxy aza-arenes has been effectively performed using reagents like thionyl chloride (SOCl₂) or a combination of bis(trichloromethyl)carbonate (BTC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The resulting chlorinated product can often be used directly in subsequent steps with a simple workup. researchgate.net

This type of domino or sequential one-pot process streamlines the synthetic route, avoiding the complex isolation of the intermediate dihydroxynitropyridine.

Chemo- and Regioselective Functionalization Strategies

Chemo- and regioselectivity are critical concepts in the functionalization of poly-substituted molecules like this compound, which possesses multiple reactive sites. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. This activation, however, is not uniform across the two chlorine atoms at the C2 and C5 positions, allowing for selective reactions.

The chlorine atom at the C4 position (para to the nitro group) in related compounds like 2,4-dichloro-3-nitropyridine (B57353) is significantly more reactive towards nucleophiles than the chlorine at the C2 position. nih.gov This differential reactivity allows for the selective substitution of the C4-chloro group by nucleophiles such as amines. nih.gov This principle of regioselectivity is fundamental to the functionalization of this compound, where the chlorine at the 5-position is ortho to the nitro group and the chlorine at the 2-position is meta. The relative activation of these positions dictates which chlorine is more susceptible to substitution.

Research on the functionalization of 2-chloropyridines has shown that directed ortho-metalation can be used to introduce substituents at specific positions, although the presence of the nitro group adds complexity. mdpi.com In the case of SNAr reactions, the regioselectivity is governed by the ability of the pyridine nitrogen and the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate. Generally, positions ortho and para to a strong electron-withdrawing group are most activated.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloronitropyridines

| Position of Chlorine | Electronic Relationship to Nitro Group | Expected Reactivity | Rationale |

| C4 (in an analogue) | Para | High | Strong resonance stabilization of the intermediate by the nitro group. nih.gov |

| C2 | Meta | Lower | Weaker stabilization; primarily inductive electron withdrawal. |

| C5 | Ortho | High | Strong resonance and inductive stabilization of the intermediate. |

This predictable selectivity allows chemists to design synthetic routes where the chlorine atoms are replaced in a stepwise manner. For instance, a milder nucleophile or lower reaction temperature might selectively displace the more reactive chlorine, leaving the other intact for a subsequent, different functionalization, thereby enabling the construction of complex, highly functionalized pyridine derivatives. researchgate.netnih.gov

Applications of 2,5 Dichloro 4 Nitropyridine and Its Derivatives As Strategic Building Blocks in Organic Synthesis

Intermediates in Medicinal Chemistry Synthesis

The pyridine (B92270) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Nitropyridines, in particular, are valuable precursors for a diverse range of heterocyclic systems with demonstrated therapeutic potential, including antitumor, antiviral, and anti-neurodegenerative agents. google.comgoogle.com The strategic placement of chloro and nitro substituents on the pyridine ring in 2,5-dichloro-4-nitropyridine makes it a highly reactive and versatile starting material for the synthesis of novel pharmacologically active compounds.

Precursors for Heterocyclic Drug Scaffolds

The reactivity of the chlorine atoms in this compound, activated by the electron-withdrawing nitro group, allows for facile nucleophilic aromatic substitution (SNAr) reactions. This property is extensively exploited in the construction of various heterocyclic scaffolds that form the core of many drug candidates. Chemists can selectively replace the chlorine atoms with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce molecular diversity and build complex polycyclic systems.

While direct examples starting from this compound are not extensively detailed in readily available literature, the principles of its reactivity are well-established with similar compounds. For instance, related dichloronitropyridines are used to synthesize fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known to possess a range of pharmacological properties. The general strategy involves sequential displacement of the chloro groups and subsequent chemical transformations of the nitro group to facilitate cyclization reactions, ultimately forming the desired heterocyclic core.

Synthesis of Pyridine-Based Bioactive Molecules and Pharmacologically Relevant Compounds

The pyridine moiety is a key component in a vast number of bioactive molecules due to its ability to form hydrogen bonds and engage in various biological interactions. The use of this compound as a starting material allows for the introduction of diverse functionalities onto the pyridine ring, leading to the synthesis of novel compounds with potential therapeutic applications.

For example, the reaction of 2-chloro-5-nitropyridine (B43025), a closely related isomer, with N-phenylpiperazine followed by the reduction of the nitro group is a key step in the synthesis of 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a compound known for its anticancer activity. mdpi.com This highlights the utility of chloronitropyridines in building molecules with targeted pharmacological profiles. The chlorine atoms in this compound offer two points for modification, enabling the synthesis of a wide range of substituted pyridine derivatives for screening in drug discovery programs.

Building Blocks for Specific Inhibitor Classes (e.g., Stearoyl-CoA Desaturase, Rho-Kinase, Phosphodiesterase, JAK2, GSK3)

The versatility of this compound and its derivatives makes them attractive starting points for the synthesis of various enzyme inhibitors, which are a cornerstone of modern pharmacology.

Stearoyl-CoA Desaturase (SCD) Inhibitors: While specific examples utilizing this compound are not prevalent in the reviewed literature, numerous patents describe the use of pyridine derivatives as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases. gsartor.orgwipo.int The general approach involves the synthesis of complex molecules where a substituted pyridine ring serves as a key pharmacophoric element.

Rho-Kinase (ROCK) Inhibitors: Pyridine-based scaffolds are also prominent in the design of Rho-kinase (ROCK) inhibitors, which are being investigated for the treatment of cardiovascular diseases and glaucoma. tandfonline.com Although direct synthesis from this compound is not explicitly detailed, the adaptability of the pyridine ring allows for the creation of structures that can fit into the ATP-binding pocket of the kinase.

Phosphodiesterase (PDE) Inhibitors: Pyridine and pyrimidine (B1678525) derivatives are subjects of patents for their potential as phosphodiesterase (PDE) inhibitors, which are used to treat a variety of conditions, including inflammatory diseases and erectile dysfunction. google.com The ability to introduce diverse substituents onto the pyridine ring of this compound makes it a plausible starting point for the development of novel PDE inhibitors.

JAK2 Inhibitors: Potent inhibitors of Janus kinase 2 (JAK2), a target in myeloproliferative neoplasms, have been synthesized from nitropyridine derivatives. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used as a precursor to generate potent JAK2 inhibitors. nih.gov This demonstrates the potential of chloronitropyridines in the development of targeted cancer therapies. Patents also cover imidazopyridine derivatives as JAK inhibitors. google.com

GSK3 Inhibitors: Glycogen (B147801) synthase kinase-3 (GSK3) is another important therapeutic target, and its inhibitors are being explored for various diseases, including neurodegenerative disorders. The synthesis of potent GSK3 inhibitors has been achieved starting from 2,6-dichloro-3-nitropyridine (B41883). nih.gov The synthetic route involves sequential substitution of the chlorine atoms and modification of the nitro group to build the final complex inhibitor. Patents also protect the use of pyridine derivatives as GSK-3 inhibitors. google.com

Synthetic Intermediates in Agrochemical Development

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. The pyridine ring is a common feature in many successful pesticides, and the reactivity of this compound allows for the synthesis of novel active ingredients for crop protection.

Components for Herbicides

Pyridine-based compounds have a long history of use as herbicides. researchgate.net The synthesis of novel herbicides often involves the use of functionalized pyridines as key building blocks. For example, nitropyridine-containing compounds have been synthesized and tested for their herbicidal activity. mdpi.com While specific commercial herbicides derived directly from this compound are not widely documented, its chemical properties make it a suitable precursor for creating libraries of compounds to be screened for herbicidal efficacy. The two chlorine atoms provide handles to attach different chemical moieties that can influence the mode of action and selectivity of the potential herbicide.

Precursors for Fungicides

The development of new fungicides is crucial to combat plant diseases and ensure food security. Pyridine-containing molecules have shown significant fungicidal activity. For example, 2-chloro-5-nitropyridine has been used as a starting material in the synthesis of compounds with fungicidal properties. google.com The resulting 5-nitro-2-phenylmercapto-pyridine can be further oxidized to the corresponding sulfinyl derivative, which exhibits fungicidal activity. This demonstrates the utility of chloronitropyridines in generating novel fungicide candidates. The structural features of this compound offer the potential to synthesize a variety of pyridine-based compounds for screening against pathogenic fungi.

Key Components for Insecticides and Crop Protection Agents

The development of novel insecticides is crucial for global food security and crop protection. Pyridine-based compounds have long been recognized for their potent insecticidal properties, forming the backbone of major classes like the neonicotinoids. The specific substitution patterns on the pyridine ring are critical for biological activity, and this compound provides a valuable starting point for creating diverse and effective agrochemicals.

The reactivity of the chlorine atoms at the C2 and C5 positions allows for sequential and selective displacement by various nucleophiles. This is a key strategy for building the complex structures required for modern insecticides. For instance, derivatives of chloropyridine are central to the synthesis of novel N-pyridylpyrazole thiazole (B1198619) compounds and anthranilic diamide (B1670390) insecticides. In these syntheses, the chloropyridine moiety is typically introduced early and serves as an anchor to which other heterocyclic systems and functional groups are attached.

Research has shown that compounds incorporating a 3-chloropyridin-2-yl group, which can be conceptually derived from precursors like this compound, are key components in a new generation of insecticides. These molecules often function by targeting specific receptors in insects, such as the ryanodine (B192298) receptor in the case of diamide insecticides.

The general synthetic approach involves using the dichloronitropyridine scaffold to react with amines, thiols, or alcohols to introduce new side chains. The nitro group can be subsequently reduced to an amino group, providing another reactive site for further elaboration of the molecule. This step-wise construction allows for the fine-tuning of the molecule's properties to maximize efficacy against target pests while minimizing impact on non-target organisms.

Table 1: Examples of Insecticide Scaffolds Derived from Chloropyridine Precursors

| Insecticide Class | Key Structural Motif | Precursor Type |

|---|---|---|

| N-Pyridylpyrazole Thiazoles | 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole | 3-Chloropyridine derivative |

| Anthranilic Diamides | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | 3-Chloropyridine derivative |

Utilization in Material Science and Fine Chemical Production

Beyond its role in agrochemicals, the unique electronic and structural features of this compound make it and its derivatives valuable intermediates in the production of high-performance materials and fine chemicals. Its ability to participate in a variety of chemical transformations allows for its incorporation into dyes, pigments, and advanced polymers.

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis of these dyes typically involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or an aniline (B41778). nih.gov

While not a primary amine itself, this compound is a strategic precursor to the necessary amine intermediates. The nitro group on the pyridine ring can be readily reduced to a primary amino group (–NH2) through standard chemical methods, such as catalytic hydrogenation. This transformation yields 2,5-dichloro-4-aminopyridine, a heterocyclic aromatic amine.

This resulting dichloro-aminopyridine can then serve as the diazo component in the synthesis of novel heterocyclic azo dyes. The general synthetic pathway is outlined below:

Reduction: this compound is treated with a reducing agent (e.g., H2/Pd, Sn/HCl) to convert the nitro group into an amino group, forming 2,5-dichloro-4-aminopyridine.

Diazotization: The resulting aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to produce a highly reactive pyridyl diazonium salt. nih.gov

Azo Coupling: This diazonium salt is then immediately reacted with a suitable coupling component (e.g., substituted phenols, anilines, or naphthols). The diazonium ion acts as an electrophile, attacking the electron-rich ring of the coupling partner to form the stable azo bridge and generate the final dye molecule. nih.gov

The presence of the two chlorine atoms on the pyridine ring of the final dye molecule can significantly influence its properties, such as color fastness, thermal stability, and solubility. These halogen atoms can also serve as handles for further functionalization, allowing for the creation of reactive dyes that form covalent bonds with fibers. Intermediates like 2,5-dichloroaniline, a benzene (B151609) analog, are known to be used in the synthesis of pigments. chemicalbook.com

The synthesis of advanced polymers with tailored electronic, thermal, and mechanical properties is a major focus of modern material science. Dihalogenated aromatic and heteroaromatic compounds are important monomers for producing a range of specialty polymers through step-growth polymerization reactions, such as polycondensation or nucleophilic aromatic substitution polymerization.

This compound, with its two reactive chlorine atoms, can function as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, it can be used to create polymers analogous to polyanilines (PANI), which are well-known for their electrical conductivity. In such a polymerization, the chlorine atoms would be displaced by the amino groups of another monomer in a repetitive fashion to build the polymer chain.

A relevant example is the synthesis of hybrid nanocomposites based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone). mdpi.com In this case, a dichlorinated benzoquinone monomer is polymerized with an aniline derivative. This demonstrates the utility of dichlorinated rings as building blocks for conductive polymers. By analogy, this compound could be copolymerized with aromatic diamines to create novel, nitrogen-rich polymers with potentially interesting properties for applications in:

Conductive materials: The conjugated backbone of such polymers could facilitate charge transport.

High-performance coatings: The rigid heterocyclic structure could impart high thermal stability and chemical resistance.

Membranes: The defined structure and polarity of the pyridine units could be exploited for selective gas or liquid separations.

The nitro group adds another layer of functionality. It can be carried through the polymerization process and then chemically modified in the final polymer to tune its properties. For instance, reduction of the nitro group to an amine would introduce reactive sites along the polymer backbone, allowing for grafting of other molecules or for use in sensor applications.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,5-dichloro-4-aminopyridine |

| 2,5-dichloroaniline |

| 3-chloropyridin-2-yl |

| 2,3-dichloro-5-trifluoromethylpyridine |

| 2-Chloro-5-nitropyridine |

| Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) |

| Polyaniline (PANI) |

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies of Dichloro-Nitropyridine Analogues

While specific crystal structure data for 2,5-dichloro-4-nitropyridine is not extensively published, detailed X-ray diffraction studies on its isomers and closely related analogues, such as 2,6-dichloro-3-nitropyridine (B41883) and 2,6-dichloro-4-nitropyridine (B133513) N-oxide, provide significant insights into the expected structural characteristics.

X-ray crystallography confirms the fundamental architecture of dichloro-nitropyridine derivatives. Studies on analogues reveal that the central pyridine (B92270) ring is consistently planar.

For instance, the crystal structure of 2,6-dichloro-3-nitropyridine shows an essentially planar pyridine ring, with maximum deviations of atoms from the mean plane being minimal, on the order of 0.004 to 0.007 Å. nih.govresearchgate.net Similarly, in 2,6-dichloro-4-nitropyridine N-oxide, the nitro group is found to be nearly coplanar with the aromatic ring, exhibiting only a slight twist. nih.gov This planarity is a crucial feature, influencing the electronic properties and packing capabilities of the molecule. Bond lengths and angles are generally within normal ranges, reflecting the hybridised state of the ring atoms. nih.govresearchgate.net

Table 1: Crystallographic Data for Dichloro-Nitropyridine Analogues

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | Monoclinic | P2₁/c | a = 7.9021 Å, b = 19.166 Å, c = 11.0987 Å, β = 122.072° |

| 2,6-Dichloro-4-nitropyridine N-oxide | C₅H₂Cl₂N₂O₃ | Orthorhombic | Pbca | a = 5.964 Å, b = 9.510 Å, c = 26.192 Å |

| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | Monoclinic | Pc | a = 3.7711 Å, b = 8.919 Å, c = 9.324 Å, β = 99.506° |

The arrangement of molecules in the crystalline lattice is governed by a variety of non-covalent intermolecular interactions. In dichloro-nitropyridine analogues, short contacts involving the chlorine and oxygen atoms are observed. In the crystal structure of 2,6-dichloro-3-nitropyridine, short Cl⋯O and Cl⋯Cl contacts have been noted, with distances of approximately 3.09 Å and 3.38 Å, respectively. nih.govresearchgate.net

The electron-withdrawing nature of the nitro group and the presence of the pyridine nitrogen and oxygen atoms allow nitropyridine derivatives to participate in adduct formation and coordination chemistry. Nitropyridine-N-oxides, in particular, are recognized as effective building blocks in supramolecular chemistry. They can engage in various non-covalent interactions, including coordination bonds with metal centers. mdpi.com For example, the structure of bis(4-nitropyridine-1-oxide)trans-dichloro-diaqua-copper(II) demonstrates the coordination of the N-oxide group to a copper(II) metal center. mdpi.com This coordination can enhance the electron-accepting properties of the aromatic ring system.

In another example of adduct formation, a dichloromethylphosphonic dichloride derivative was unexpectedly formed from a 2-methyl-3-nitropyridine (B124571) precursor during a chlorination reaction, with its structure confirmed by X-ray crystallography. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2,4-dichloro-5-nitropyridine (B33049), the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the pyridine ring protons at δ 8.92, 8.45, and 7.89 ppm. The specific chemical shifts and coupling patterns are dictated by the positions of the chloro and nitro substituents on the pyridine ring.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectra of substituted pyridine N-oxides have been studied extensively, showing that the chemical shifts of the carbon atoms are highly sensitive to the nature and position of substituents on the ring. acs.orgacs.org For instance, the ¹³C NMR spectrum of 2-chloro-4-methyl-5-nitropyridine (B1210972) reveals distinct signals for each carbon atom in the aromatic ring. chemicalbook.com

Table 2: Representative ¹H NMR Data for a Dichloro-Nitropyridine Analogue

| Compound | Solvent | Proton Chemical Shifts (δ, ppm) |

|---|---|---|

| 2,4-Dichloro-5-nitropyridine | DMSO-d₆ | 8.92 (d, 1H), 8.45 (d, 1H), 7.89 (s, 1H) |

Data is illustrative for a closely related analogue.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₅H₂Cl₂N₂O₂, corresponding to a monoisotopic mass of 191.9493327 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, which is a key step in the identification of the compound.

Electron impact mass spectrometry (EI-MS) of related compounds like 2-chloro-5-nitropyridine (B43025) provides clues to the expected fragmentation pathways. Common fragmentation patterns for nitropyridines involve the loss of the nitro group (NO₂) or smaller fragments like NO and O. For 2-chloro-5-nitropyridine, the mass spectrum shows major peaks at m/z 158 (molecular ion), 112, 76, and 50. nih.gov The fragmentation of 1,2,4-oxadiazole (B8745197) systems, which also feature N-O bonds, can proceed through a retro-cycloaddition (RCA) mechanism, and similar complex rearrangements can be anticipated for highly substituted pyridines. researchgate.net

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of 2,5-dichloro-4-nitropyridine often involves the nitration of 2,5-dichloropyridine (B42133) using a mixture of nitric and sulfuric acids. While effective, this method presents environmental and safety challenges typical of classical nitrations. Future research is increasingly focused on developing greener alternatives that minimize hazardous waste and improve energy efficiency.

A significant trend is the exploration of alternative nitrating agents and solvent-free conditions. For instance, the use of dinitrogen pentoxide in an organic solvent to form an N-nitropyridinium intermediate, which is then converted to the final product, represents one such avenue. researchgate.net Another approach gaining traction in the broader field of nitro-compound synthesis is the use of reagents like tert-butyl nitrite (B80452) under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org

Furthermore, the concept of process intensification through continuous flow reactors is a major area of development. Flow chemistry offers enhanced control over reaction parameters, improves safety for energetic reactions like nitration, and can lead to higher yields and purity, thereby reducing downstream purification waste. purdue.edu The development of three-component ring transformations (TCRT) to produce nitropyridines from precursors like dinitropyridone also points toward creating safer and more efficient synthetic pathways that avoid unstable intermediates. nih.gov

Design of Novel Catalytic Systems for Enhanced Transformations

The functionalization of this compound, primarily through nucleophilic aromatic substitution (SNAr) of its chlorine atoms, is a cornerstone of its synthetic utility. While these reactions are often facile due to the electron-withdrawing nitro group, future research aims to develop novel catalytic systems to enhance selectivity, broaden the scope of accessible nucleophiles, and enable transformations under milder conditions.

A key area of interest is the move away from expensive and often toxic heavy metal catalysts, such as palladium, which are commonly used in cross-coupling reactions for related compounds. nih.govmdpi.com Research into metal-free catalytic systems or the use of more abundant and less toxic metals like iron or copper is a significant trend. For the reduction of the nitro group to an amine—a crucial transformation for further derivatization—research has shown that catalysts like Platinum on carbon (Pt/C) can offer higher yields and better product quality compared to traditional Palladium on carbon (Pd/C) systems for related substrates. google.com

The table below summarizes catalytic systems used for transformations of nitropyridine and related heterocyclic compounds, indicating future research directions.

| Transformation | Conventional Catalyst | Emerging/Future Catalyst Systems | Advantages of Emerging Systems |

| Cross-Coupling | Palladium complexes (e.g., Pd(dppp)Cl₂) mdpi.com | Metal-free systems, Iron or Copper-based catalysts | Lower cost, reduced toxicity, improved sustainability |

| Nitro Group Reduction | Pd/C | Pt/C google.com | Higher yield, better product quality |

| Amination | N/A (Thermal SNAr) | Iridium photocatalysts (for related systems) researchgate.net | Milder reaction conditions, novel reactivity |

Exploration of Undiscovered Reactivity Modes

While the SNAr and nitro-group reduction pathways of this compound are well-established, there is a growing interest in uncovering novel reactivity modes. Recent studies on other nitropyridine isomers have revealed surprising and synthetically valuable transformations that could potentially be applied to this compound.

One of the most significant discoveries is that the nitro group itself can function as a leaving group in SNAr reactions. nih.gov Research has demonstrated that in certain 3-nitropyridines, the nitro group is more easily displaced than a halogen atom by various nucleophiles, a finding that challenges previous assumptions and opens up new synthetic strategies. nih.gov Another novel pathway observed is the dearomatization of the pyridine (B92270) ring upon reaction with carbon nucleophiles, leading to the formation of stable dihydro derivatives. nih.gov

Furthermore, complex rearrangements and ring transformations represent another frontier. For example, the reaction of polychlorinated pyrimidines with the tertiary amine DABCO has been shown to yield piperazine (B1678402) derivatives through an unexpected ring-opening and recyclization cascade. researchgate.net Investigating whether this compound can undergo similar complex transformations with specific reagents is a promising area for future study. Mechanistic explorations, such as identifying intermediates formed during nitration reactions like purdue.edu-sigmatropic migrations, also contribute to a deeper understanding and control of its reactivity. researchgate.net

Integration with High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new reactions and optimize existing processes, the integration of high-throughput experimentation (HTE) and automation is becoming indispensable. researchgate.netyoutube.com These technologies allow for the rapid screening of a vast array of reaction parameters—such as catalysts, solvents, bases, and temperatures—in parallel, using minimal amounts of material. acs.orgnih.gov

For a molecule like this compound, HTE can be applied to:

Optimize SNAr Reactions: Quickly identify the ideal conditions for substituting the chlorine atoms with a diverse library of nucleophiles.

Discover New Catalysts: Screen arrays of potential catalysts for known and novel transformations. acs.org

Map Reactivity: Explore its reactions with a wide range of reagents to uncover new reactivity modes, as discussed in the previous section. youtube.com

The combination of HTE with automated synthesis platforms and continuous flow reactors represents the cutting edge of chemical manufacturing. purdue.edu Industrial production of this compound already benefits from automated reactors for precise process control. Future research will likely see a deeper integration of these automated systems, guided by machine learning algorithms, to not only optimize production but also to predict and discover entirely new synthetic routes and applications.

| HTE Application Area | Objective | Potential Impact on this compound Chemistry |

| Reaction Optimization | Find optimal conditions (catalyst, solvent, temp.) for known reactions. youtube.com | Faster development of efficient syntheses for derivatives. |

| Methodology Discovery | Screen diverse combinations of reactants to find novel transformations. youtube.com | Uncovering of new reactivity modes and valuable products. |

| Library Synthesis | Rapidly create a large collection of derivatives for screening. | Acceleration of drug discovery and materials science programs. |

Expanded Application in Complex Natural Product and Drug Discovery Efforts

This compound is a recognized building block in the synthesis of pharmaceuticals and agrochemicals. nbinno.com Its derivatives have been noted for their antimicrobial properties. The broader class of nitropyridines serves as crucial precursors for a wide spectrum of biologically active molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties. nih.gov

Future efforts will focus on leveraging this scaffold to access more complex and potent therapeutic agents. The strategic functionalization of the pyridine core allows for the precise placement of pharmacophores. For instance, related dichloronitropyridine isomers have been instrumental in the synthesis of potent inhibitors for critical biological targets, as shown in the table below.

| Target/Application | Precursor Example | Resulting Compound Class | Reference |

| Glycogen (B147801) Synthase Kinase-3 (GSK3) | 2,6-dichloro-3-nitropyridine (B41883) | Heterocyclic GSK3 Inhibitors | nih.gov |

| Janus Kinase 2 (JAK2) | 2-chloro-5-methyl-3-nitropyridine (B188117) | Sulfamide-based JAK2 Inhibitors | nih.gov |

| DNA-PK | 2,4-dichloro-3-nitropyridine (B57353) | Imidazo[4,5-b]pyridines (e.g., for AZD7648) | nih.gov |

| Herbicides | 2-chloro-3(5)-nitropyridines | Phenylaminoacetates | nih.gov |

| Spinal Muscular Atrophy | 5-bromo-2-nitropyridine | Key intermediate for Risdiplam | mdpi.com |

The successful use of a bromo-nitropyridine in the synthesis of Risdiplam, a modern drug for spinal muscular atrophy, underscores the continued relevance of halogenated nitropyridines in cutting-edge drug discovery. mdpi.com The future will likely see this compound and its derivatives being employed in the synthesis of increasingly complex natural products and as key fragments in fragment-based drug design campaigns to generate novel lead compounds for a host of therapeutic targets.

Q & A

Q. What safety precautions are essential when handling 2,5-Dichloro-4-nitropyridine in laboratory settings?

Researchers must wear self-contained breathing apparatus (SCBA), impervious gloves, protective eyewear, and full-body coverage to avoid inhalation, skin contact, or eye exposure. Thermal decomposition releases irritants, so experiments should be conducted in fume hoods with proper ventilation. Post-experiment waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .

Q. What are the recommended methods for synthesizing this compound on a laboratory scale?

A common approach involves nitration and halogenation of pyridine derivatives. For example, controlled nitration of 2,5-dichloropyridine using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) can yield the target compound. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing Cl and NO₂ groups).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% threshold for research-grade material).

- X-ray Crystallography: Resolves molecular geometry and crystallographic packing using SHELX software for refinement .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs nucleophilic attack to the 4-position, validated by comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in regioselectivity data during nitration or halogenation of pyridine derivatives?

Combine experimental and computational approaches:

- Isotopic Labeling: Track substituent orientation in competing reaction pathways.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nitronium ion activity, favoring para-substitution.

- Crystallographic Analysis: Use SHELXL to resolve structural ambiguities in intermediates, ensuring accurate mechanistic interpretation .

Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound derivatives?

Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are processed via SHELXS for structure solution and SHELXL for refinement. Hydrogen bonding (e.g., C–H⋯O interactions) and π-stacking are analyzed using Mercury software to correlate packing motifs with physicochemical stability .

Q. What challenges arise in designing co-crystals or supramolecular assemblies using this compound?

The nitro and chloro groups compete as hydrogen-bond acceptors, complicating synthon predictability. Strategies include:

- Synthon Modularity: Pair with complementary donors (e.g., carboxylic acids) via grinding or solvent evaporation.

- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies stable co-crystal phases.

- DFT-D3 Calculations: Assess van der Waals interactions to prioritize co-formers with favorable binding energies .

Notes

- Methodological Rigor: Advanced questions integrate multi-disciplinary approaches (e.g., DFT + crystallography) to address synthesis and structural challenges.

- Safety and Compliance: All procedures adhere to OSHA and EPA guidelines for handling nitropyridines, emphasizing waste management and PPE protocols .

- Data Validation: Cross-validate computational predictions with spectroscopic (NMR) and crystallographic data to minimize experimental ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.